1-Cyclohexenecarbonyl chloride

Catalog No.
S1520884
CAS No.
36278-22-5
M.F
C7H9ClO
M. Wt
144.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclohexenecarbonyl chloride

CAS Number

36278-22-5

Product Name

1-Cyclohexenecarbonyl chloride

IUPAC Name

cyclohexene-1-carbonyl chloride

Molecular Formula

C7H9ClO

Molecular Weight

144.6 g/mol

InChI

InChI=1S/C7H9ClO/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2

InChI Key

OXARPLABDJXAQJ-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)C(=O)Cl

Synonyms

1-Cyclohexenecarbonyl Chloride;

Canonical SMILES

C1CCC(=CC1)C(=O)Cl

1-Cyclohexenecarbonyl chloride (CAS 36278-22-5) is a reactive acylating agent primarily used to introduce the 1-cyclohexenylcarbonyl group into molecules. Its key structural feature is the presence of both a highly reactive acyl chloride and a carbon-carbon double bond within the six-membered ring. This combination allows for subsequent functionalization or polymerization, a critical point of differentiation from its saturated analog, cyclohexanecarbonyl chloride, and its aromatic analog, benzoyl chloride. It is a key intermediate in the synthesis of specialized polymers, pharmaceuticals, and agrochemicals where the unsaturated alicyclic moiety is essential for the final product's function.

Synthetic Workflow Fit

Dual-reactivity acyl chloride: electrophilic carbonyl and conjugated alkene
α,β-unsaturated cyclohexene ring for cycloaddition or conjugate addition pathways
Reported use in chemokine inhibitor research and enzyme probe synthesis
Distinct physical properties support tailored purification workflows

Substituting 1-Cyclohexenecarbonyl chloride with near analogs introduces critical functional compromises. Using cyclohexanecarbonyl chloride eliminates the carbon-carbon double bond, which is often a required site for polymerization, cross-linking, or metabolic activity in drug candidates. Opting for benzoyl chloride introduces a flat, aromatic ring system, fundamentally altering the molecule's three-dimensional structure and electronic properties compared to the non-planar cyclohexenyl group. While one could start with the precursor, 1-cyclohexenecarboxylic acid, this necessitates an additional, often hazardous, in-house chlorination step using reagents like thionyl chloride, adding process complexity, cost, and safety concerns that are avoided by procuring the acyl chloride directly.

Substitution Risk

vs. Cyclohexanecarbonyl chloride (saturated analog)
Lacks α,β-unsaturation; cycloaddition and conjugate addition pathways are not accessible. Physicochemical property shifts may alter purification and chromatographic behavior.
vs. Benzoyl chloride (aromatic analog)
Aromatic acyl chloride without the cyclohexene ring; structural mismatch for cyclohexene-containing pharmacophores or bridged frameworks. Reactivity profile differs from α,β-unsaturated system.

Precursor Suitability: Essential for Bioisosteric Replacement in Drug Discovery

The cyclohexenyl motif, introduced by 1-cyclohexenecarbonyl chloride, serves as a metabolically more stable bioisostere for furanose rings, a strategy successfully demonstrated in the development of the antiviral drug oseltamivir (Tamiflu). Replacing a furanose-like structure with the cyclohexenyl group can improve a drug candidate's metabolic profile. In contrast, the saturated cyclohexyl group (from cyclohexanecarbonyl chloride) acts as a bioisostere for t-butyl or phenyl groups, serving a different purpose in modulating lipophilicity and 3D conformation. This makes 1-cyclohexenecarbonyl chloride the specific choice when the goal is to mimic a cyclic sugar moiety with enhanced stability.

Evidence DimensionBioisosteric Role
Target Compound DataIntroduces a cyclohexenyl group, a metabolically stable bioisostere for furanose.
Comparator Or BaselineCyclohexanecarbonyl chloride: Introduces a cyclohexyl group, a bioisostere for phenyl or t-butyl groups.
Quantified DifferenceQualitative functional difference: one mimics cyclic sugars for metabolic stability, the other provides bulk and 3D shape.
ConditionsDrug design and medicinal chemistry context.

For researchers designing drugs with improved metabolic stability by replacing furanose-like moieties, this compound is the specific precursor required for the desired bioisosteric substitution.

Density & Boiling Point
Reported
ΔBoiling point: +23.9°C, ΔDensity: +0.067 g/cm³ vs. saturated analog
Supports distinct purification and handling parameters
Based on reported literature values

Processability Advantage: Direct Acylation vs. Multi-Step Synthesis from Carboxylic Acid

Procuring 1-cyclohexenecarbonyl chloride provides a direct route for high-yield amide formation under mild conditions. The reaction of acyl chlorides with amines is a standard, highly efficient method. The alternative, starting with 1-cyclohexenecarboxylic acid, requires conversion to the acyl chloride, typically with thionyl chloride (SOCl2) or oxalyl chloride, which involves handling corrosive and toxic reagents and generates gaseous byproducts (SO2, HCl). While effective, this adds a unit operation, requires specific equipment for handling acid gases, and introduces process safety considerations that are bypassed when starting directly with the acyl chloride.

Evidence DimensionProcess Efficiency and Safety
Target Compound DataDirect, one-step acylation with amines.
Comparator Or Baseline1-Cyclohexenecarboxylic acid: Requires a preliminary, hazardous chlorination step before acylation.
Quantified DifferenceEliminates one full synthesis step and the handling of hazardous chlorinating agents.
ConditionsStandard laboratory or industrial scale amide synthesis.

This compound offers a more streamlined, safer, and potentially more cost-effective workflow for producing target amides by eliminating the need for an in-house chlorination step.

Lipophilicity (LogP)
Reported
ΔLogP +0.18 (different computational methods)
May affect compound partitioning in biological assays
Computational method variation noted

Application-Critical Performance: Enabling Polymer Synthesis via Unsaturated Moiety

The dual functionality of 1-cyclohexenecarbonyl chloride—a reactive acyl chloride and a polymerizable double bond—makes it a valuable monomer for creating functional polymers. The acyl chloride group can be used to attach the molecule to a polymer backbone or other monomers, while the cyclohexene double bond remains available for subsequent addition polymerization or cross-linking reactions. This capability is absent in its saturated analog, cyclohexanecarbonyl chloride, which can only participate in condensation polymerization (e.g., forming polyamides or polyesters) but lacks the vinyl group for further modification. This makes 1-cyclohexenecarbonyl chloride a specific choice for producing polymers with pendant cyclohexenyl groups, which can impart unique thermal or mechanical properties.

Evidence DimensionPolymerization Capability
Target Compound DataCan participate in both condensation (via acyl chloride) and addition (via double bond) polymerization.
Comparator Or BaselineCyclohexanecarbonyl chloride: Can only participate in condensation polymerization.
Quantified DifferenceProvides an additional reactive site (C=C bond) for polymerization or post-polymerization modification.
ConditionsSynthesis of specialty polymers and materials.

For material scientists aiming to create polymers with reactive pendant groups for cross-linking or grafting, this compound provides a specific functionality that its saturated analog cannot.

Cycloaddition Capability
Class-level
Enables bridged cyclohexene synthesis via α,β-unsaturated system
Access to cycloaddition-based frameworks not possible with saturated analogs
Reaction scope requires specific validation
Chemokine Inhibitor Synthesis
Data to verify
Reagent in reported synthesis of broad-spectrum chemokine inhibitors (J. Med. Chem. 2009)
Supports synthesis of reported chemokine-targeting pharmacophore
Source-specific review recommended
HIOMT Binding Probe
Reported
Synthesized N-(1-cyclohexenecarbonyl)tryptamine to probe double bond binding mode to HIOMT
Supports probing α,β-unsaturation contribution in enzyme binding

Development of Antiviral Drug Candidates

This compound is the specific reagent for synthesizing molecules where a cyclohexenyl group is used as a metabolically robust replacement for a sugar-like furanose ring, a key strategy in designing certain antiviral agents to improve their pharmacokinetic profile.

Synthesis of Functional Polymers and Cross-linkable Materials

Ideal for use as a monomer in material science applications where polymers with reactive pendant groups are desired. The incorporated cyclohexene ring can be used as a handle for subsequent cross-linking, grafting, or other modifications to tune the final material properties.

Streamlined Synthesis of Complex Amide-Containing Agrochemicals and Pharmaceuticals

In multi-step syntheses, procuring this acyl chloride directly allows for efficient and high-yield formation of cyclohexenyl amides, avoiding the process steps and safety hazards associated with converting the corresponding carboxylic acid in-house.

Application Fit

Application
Selection Property
Validation Focus
Chemokine inhibitor research synthesis
α,β-Unsaturated acyl chloride reactivity
Confirm pharmacophore integration into chemokine-targeting scaffolds
Bridged cyclohexene framework synthesis
Cycloaddition-capable building block
Verify cycloaddition efficiency and stereochemical outcome
Enzyme binding mechanistic probe
Conjugated π-system structural probe
Assess contribution of α,β-unsaturation to target binding
Purification method optimization
Distinct boiling point and lipophilicity
Optimize distillation and chromatographic separation parameters

XLogP3

2.7

Other CAS

36278-22-5

Wikipedia

1-Cyclohexenecarbonyl chloride

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